molecular formula C6H14ClN3O B1422299 4-Methylpiperazine-1-carboxamide hydrochloride CAS No. 859298-22-9

4-Methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1422299
CAS No.: 859298-22-9
M. Wt: 179.65 g/mol
InChI Key: WTQZIQCRTIDCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C6H14ClN3O. It is a derivative of piperazine, featuring a methyl group at the fourth position and a carboxamide group at the first position, with a hydrochloride counterion. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Methylpiperazine-1-carboxamide hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with methylamine and a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production. The final product is purified through crystallization and filtration processes to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Mechanism of Action

4-Methylpiperazine-1-carboxamide hydrochloride is structurally similar to other piperazine derivatives, such as N,N-diethyl-4-methylpiperazine-1-carboxamide hydrochloride and 1-piperazinecarboxamide. its unique methyl group at the fourth position provides distinct chemical and biological properties compared to these compounds.

Comparison with Similar Compounds

  • N,N-Diethyl-4-methylpiperazine-1-carboxamide hydrochloride

  • 1-Piperazinecarboxamide

Properties

IUPAC Name

4-methylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZIQCRTIDCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859298-22-9
Record name 4-methylpiperazine-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperazine-1-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylpiperazine-1-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methylpiperazine-1-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methylpiperazine-1-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methylpiperazine-1-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methylpiperazine-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.